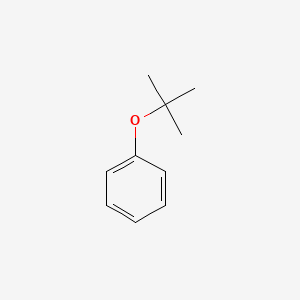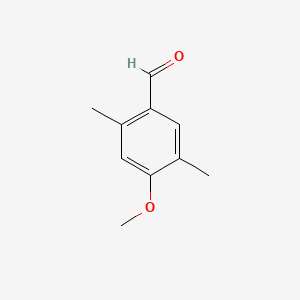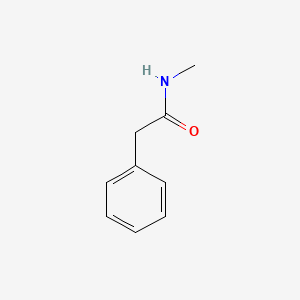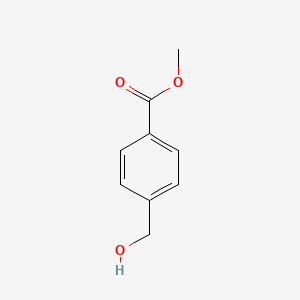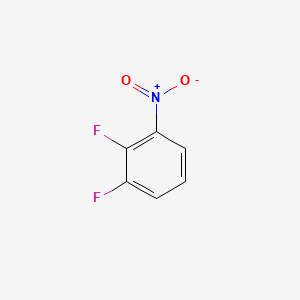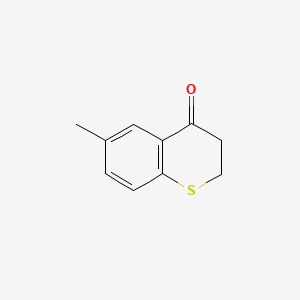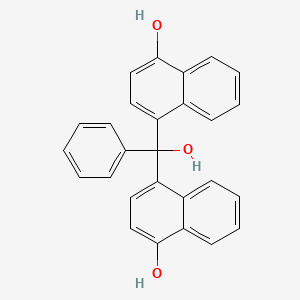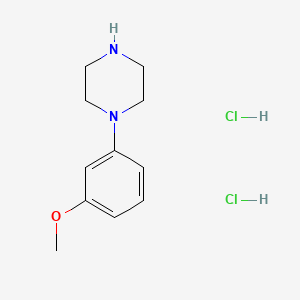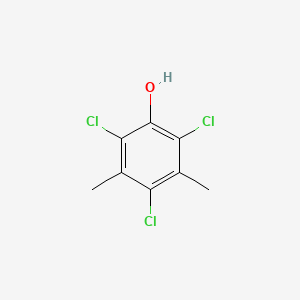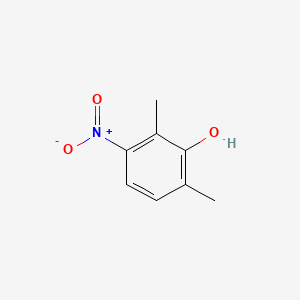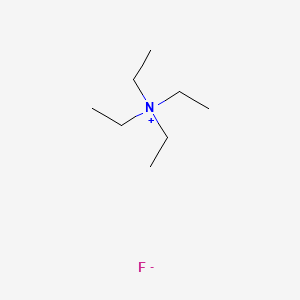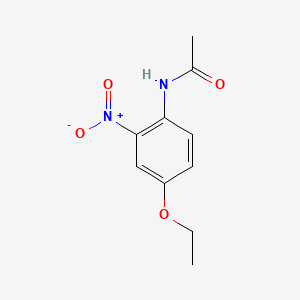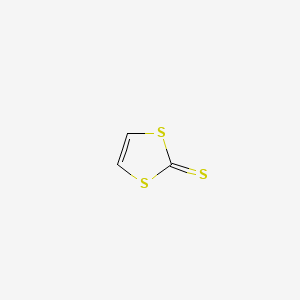
2H-chromene-3-carbaldehyde
Übersicht
Beschreibung
2H-Chromene-3-carbaldehyde is a chemical compound recognized for its significance in medicinal chemistry due to its presence in various heterocyclic scaffolds. It serves as an intermediate in the synthesis of diverse heterocycles, which are valuable in the development of medicines and materials with unique photophysical properties .
Synthesis Analysis
The synthesis of 2H-chromene-3-carbaldehyde and its derivatives has been achieved through various methods. One such method involves the Vilsmeyer-Haack reaction of flavanones and azaflavanones, which yields chromene- and quinoline-3-carbaldehydes in excellent yields . Another approach is the solvent-controlled and rhodium(III)-catalyzed C-H activation/[3 + 3] annulation cascade, which is a redox-neutral process used to synthesize 2H-chromene-3-carboxylic acids . Additionally, catalytic methodologies have been developed for the synthesis of 2H-chromenes, including metal-catalyzed reactions, metal-free Bronsted and Lewis acid/base catalysis, and enantioselective organocatalysis .
Molecular Structure Analysis
The molecular structure of 2H-chromene-3-carbaldehyde is characterized by the 2H-chromene substructure, which is a benzopyran derivative. This structural motif is prevalent in a variety of natural products and medicines, contributing to the compound's biological activities and photophysical properties .
Chemical Reactions Analysis
2H-Chromene-3-carbaldehyde undergoes various chemical reactions, forming different functionalized compounds. For instance, it can participate in conjugate addition reactions with nitroalkanes, facilitated by amines as catalysts, to produce highly functionalized chroman derivatives . It can also react with ethyl-3-aminocrotonates in the presence of p-TsOH to selectively synthesize chromenyldihydropyridine dicarboxylates . Moreover, 1H-benzo[f]chromene-2-carbaldehydes can undergo oxa-[3+3] annulation with 2-naphthols to form polycondensed chromeno[2,3-b]chromenes .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2H-chromene-3-carbaldehyde derivatives are influenced by their molecular structure. The presence of the chromene moiety imparts unique photophysical characteristics to these compounds. Additionally, the reactivity of the aldehyde group allows for further functionalization and the formation of complex heterocyclic structures. The biological activity of these compounds, such as antimicrobial properties, has been assessed, indicating their potential in pharmaceutical applications .
Wissenschaftliche Forschungsanwendungen
-
Organic & Biomolecular Chemistry
- 2H-chromenes are important oxygen heterocycles that are widely present in natural products, pharmaceutical agents, and biologically relevant molecules .
- They have also been used extensively in materials science and organic synthesis .
- Two major synthetic strategies have been developed for these compounds, including benzopyran ring formation involving cyclization reactions and the late-stage functionalization of the parent 2H-chromenes .
-
Pharmaceutical Research
-
Medicinal Chemistry
-
Synthetic Methodology
- 2H-chromenes are used broadly in materials science and organic synthesis .
- They are important oxygen heterocycles that are widely present in natural products, pharmaceutical agents, and biologically relevant molecules .
- Two major synthetic strategies have been developed for these compounds, including benzopyran ring formation involving cyclization reactions and the late-stage functionalization of the parent 2H-chromenes .
-
Chemical Synthesis
-
Biological Activities
-
Heterocyclic Scaffolds
- Chromene- and quinoline-3-carbaldehydes are useful intermediates in the synthesis of heterocyclic scaffolds .
- These carbaldehydes are obtained in excellent yields through the Vilsmeyer-Haack reaction of flavanones and azaflavanones .
- Protocols towards the synthesis of new heterocycles, such as 3H-chromeno[3,4-c]quinolines, 2-aryl-4-chloro-3-styryl-2H-chromenes, and 2-aryl-4-chloro-3-styrylquinoline-1(2H)-carbaldehydes were established .
-
Medicinal Chemistry
-
Materials Science
- 2H-chromenes are used broadly in materials science .
- They are important oxygen heterocycles that are widely present in natural products, pharmaceutical agents, and biologically relevant molecules .
- Two major synthetic strategies have been developed for these compounds, including benzopyran ring formation involving cyclization reactions and the late-stage functionalization of the parent 2H-chromenes .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2H-chromene-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O2/c11-6-8-5-9-3-1-2-4-10(9)12-7-8/h1-6H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RISKINCQRSLFRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=CC2=CC=CC=C2O1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40199543 | |
| Record name | 2H-1-Benzopyran-3-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40199543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2H-chromene-3-carbaldehyde | |
CAS RN |
51593-69-2 | |
| Record name | 2H-1-Benzopyran-3-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51593-69-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2H-1-Benzopyran-3-carboxaldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051593692 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2H-1-Benzopyran-3-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40199543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



